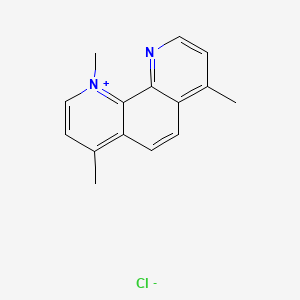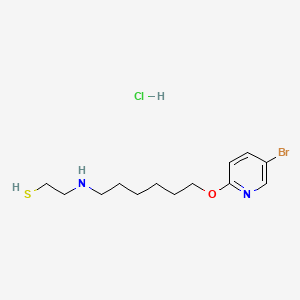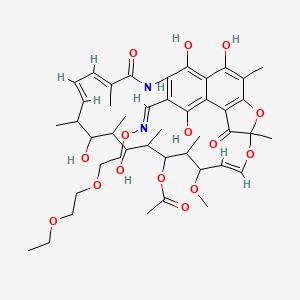
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of the rifamycin structure aims to enhance its pharmacological properties and broaden its spectrum of activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime typically involves the modification of 3-formylrifamycin SV. The process begins with the formation of the oxime derivative by reacting 3-formylrifamycin SV with hydroxylamine under controlled conditions. The resulting oxime is then further reacted with 2-(2-ethoxyethoxy)ethyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while substitution can produce a range of new compounds with varying pharmacological properties.
科学的研究の応用
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new rifamycin derivatives.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Employed in the production of pharmaceutical compounds and as a reference standard in quality control.
作用機序
The compound exerts its effects by inhibiting bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are crucial for bacterial survival and replication.
類似化合物との比較
Similar Compounds
Rifampicin: Another rifamycin derivative with potent antibacterial activity.
Rifabutin: Used to treat tuberculosis and other bacterial infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Uniqueness
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime is unique due to its modified structure, which may offer enhanced pharmacological properties and a broader spectrum of activity compared to other rifamycin derivatives. Its specific modifications aim to improve its efficacy and reduce resistance development.
特性
CAS番号 |
52370-31-7 |
|---|---|
分子式 |
C44H60N2O15 |
分子量 |
856.9 g/mol |
IUPAC名 |
[(9E,19E,21E)-26-[(E)-2-(2-ethoxyethoxy)ethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H60N2O15/c1-11-56-17-18-57-19-20-59-45-21-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)61-44(9,42(33)53)58-16-15-30(55-10)24(4)40(60-28(8)47)26(6)36(49)25(5)35(48)22(2)13-12-14-23(3)43(54)46-34/h12-16,21-22,24-26,30,35-36,40,48-52H,11,17-20H2,1-10H3,(H,46,54)/b13-12+,16-15+,23-14+,45-21+ |
InChIキー |
MSZNOPNEFRZJDA-MPZSISIASA-N |
異性体SMILES |
CCOCCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
正規SMILES |
CCOCCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


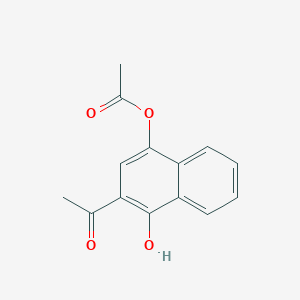

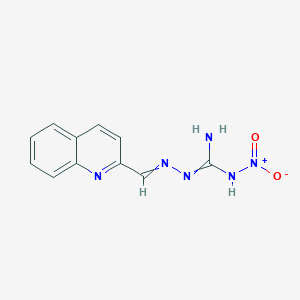

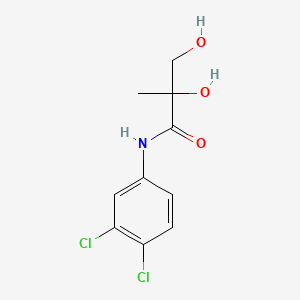

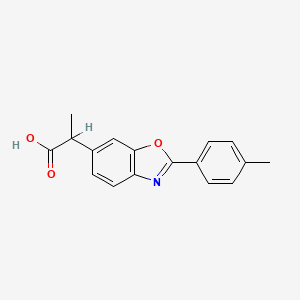
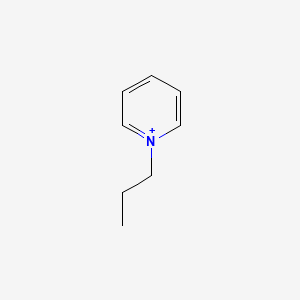
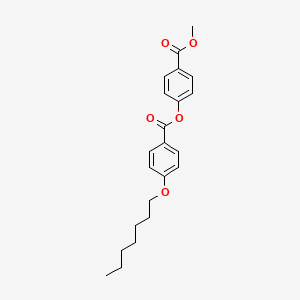
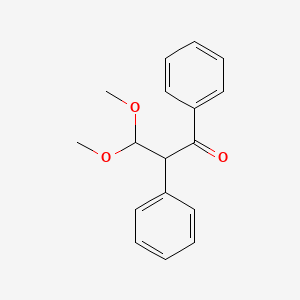
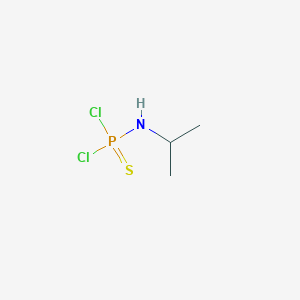
-](/img/structure/B14657079.png)
